molecular formula C23H18ClFN2O2S B2454664 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 899784-33-9

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2454664
CAS RN: 899784-33-9
M. Wt: 440.92
InChI Key: HTZCVVOOSDZGSA-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H18ClFN2O2S and its molecular weight is 440.92. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Urease Inhibition and Potential Medical Applications

  • A study by Rauf et al. (2010) investigated derivatives of pyrido[1,2-a]pyrimidine-2,4(3H)-dione for urease inhibition. Although the exact compound was not examined, their work on similar structures could imply potential applications in inhibiting urease, an enzyme linked with several medical conditions including ulcers and kidney stones (Rauf et al., 2010).

Synthesis and Antibacterial Potential

  • More et al. (2013) synthesized various substituted thieno(2,3-d)pyrimidines, demonstrating the compound's role in developing new antibacterial agents. Their study suggests the potential of the 3-(4-chlorophenyl)-1-(2-fluorobenzyl) derivative as a precursor in synthesizing compounds with antibacterial properties (More et al., 2013).

Herbicidal Applications

  • Huazheng (2013) explored pyrimidine-2,4(1H,3H)-dione compounds for herbicidal activities. The study's focus on a compound structurally similar to the one highlights the potential of these derivatives in agricultural applications, particularly as herbicides (Huazheng, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione involves the condensation of 2-fluorobenzaldehyde with 2-aminothiophenol to form 2-(2-fluorobenzylthio)aniline. This intermediate is then reacted with 4-chlorobenzoyl chloride to form 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4-one. The final step involves the reduction of the ketone group to form the desired product.", "Starting Materials": [ "2-fluorobenzaldehyde", "2-aminothiophenol", "4-chlorobenzoyl chloride" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzaldehyde with 2-aminothiophenol in the presence of a base such as potassium carbonate to form 2-(2-fluorobenzylthio)aniline.", "Step 2: Reaction of 2-(2-fluorobenzylthio)aniline with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4-one.", "Step 3: Reduction of the ketone group in 3-(4-chlorophenyl)-1-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4-one using a reducing agent such as sodium borohydride to form 3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione." ] }

CAS RN

899784-33-9

Product Name

3-(4-chlorophenyl)-1-(2-fluorobenzyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

Molecular Formula

C23H18ClFN2O2S

Molecular Weight

440.92

IUPAC Name

3-(4-chlorophenyl)-1-[(2-fluorophenyl)methyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H18ClFN2O2S/c24-15-9-11-16(12-10-15)27-21(28)20-17-6-2-4-8-19(17)30-22(20)26(23(27)29)13-14-5-1-3-7-18(14)25/h1,3,5,7,9-12H,2,4,6,8,13H2

InChI Key

HTZCVVOOSDZGSA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C3=C(S2)N(C(=O)N(C3=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

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